An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl Sulfate (CAS No. 77-78-1)
An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl Sulfate (CAS No. 77-78-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (DMS) is a potent methylating agent with the chemical formula (CH₃)₂SO₄. It is a colorless, oily liquid with a faint, onion-like odor.[1] Due to its high reactivity, it is a versatile reagent in organic synthesis, but it is also highly toxic and corrosive.[1][2] A thorough understanding of its spectroscopic properties is crucial for its safe handling, quality control, and for monitoring its reactions in various applications, including drug development. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize dimethyl sulfate, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each section details the underlying principles, experimental protocols, and an in-depth analysis of the spectral data.
Molecular Structure and Properties
| Property | Value | Source |
| CAS Number | 77-78-1 | [2][3] |
| Molecular Formula | C₂H₆O₄S | [3][4] |
| Molecular Weight | 126.13 g/mol | [3][4] |
| Appearance | Colorless oily liquid | [1] |
| Boiling Point | 188 °C at 760 mmHg | [3] |
| Melting Point | -32 °C | [3] |
| Solubility | Soluble in dioxane, acetone, ether, ethanol; slightly soluble in aliphatic hydrocarbons.[4] Decomposes in water.[1] | [1][4] |
Molecular Structure Diagram:
Caption: Chemical structure of Dimethyl Sulfate.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the mass-to-charge ratio of its ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of dimethyl sulfate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Workflow for EI-MS Analysis:
Caption: Experimental workflow for EI-MS analysis of Dimethyl Sulfate.
Data Interpretation
The mass spectrum of dimethyl sulfate would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to its high reactivity, the molecular ion may be unstable and prone to fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule [C₂H₆O₄S]⁺• would appear at an m/z of 126.
-
Key Fragment Ions: Common fragmentation pathways for sulfates include the loss of a methoxy group (-OCH₃) or a methyl group (-CH₃).
| m/z | Proposed Fragment | Formula |
| 126 | [M]⁺• | [C₂H₆O₄S]⁺• |
| 111 | [M - CH₃]⁺ | [CH₃O₄S]⁺ |
| 95 | [M - OCH₃]⁺ | [CH₃SO₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of its atomic nuclei. For dimethyl sulfate, ¹H (proton) and ¹³C NMR are the most relevant techniques.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of dimethyl sulfate is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard, such as tetramethylsilane (TMS), is typically added.
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, which excites the nuclei. As the nuclei relax, they emit a signal that is detected and recorded.
-
Data Processing: The raw data (a free induction decay, or FID) is converted into a spectrum using a mathematical process called a Fourier transform.
Workflow for NMR Spectroscopy:
Caption: General workflow for acquiring NMR spectra.
Data Interpretation
¹H NMR Spectrum:
Due to the symmetry of the dimethyl sulfate molecule, the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be very simple.
-
Chemical Shift (δ): A single sharp peak is observed. A reference spectrum shows this peak at approximately 3.960 ppm.[5] The downfield shift from typical methyl protons (around 0.9 ppm) is due to the deshielding effect of the highly electronegative sulfate group.
-
Integration: The area under the peak corresponds to the six equivalent protons of the two methyl groups.
-
Multiplicity: As there are no adjacent protons, the peak appears as a singlet.
¹³C NMR Spectrum:
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of dimethyl sulfate is also expected to be simple.
-
Chemical Shift (δ): A single peak is expected for the two equivalent methyl carbons. The electronegative sulfate group will cause this peak to appear downfield, likely in the range of 50-60 ppm.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~3.960 | Singlet | -CH₃ | [5] |
| ¹³C | (Estimated) 50-60 | Singlet | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) or Liquid Cell IR
-
Sample Preparation:
-
ATR: A small drop of liquid dimethyl sulfate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Liquid Cell: The liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at each wavelength.
-
Data Output: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for IR Spectroscopy:
Caption: Workflow for obtaining an IR spectrum.
Data Interpretation
The IR spectrum of dimethyl sulfate is characterized by strong absorptions corresponding to the vibrations of the S=O and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 | C-H stretch | -CH₃ |
| ~1400-1300 | S=O asymmetric stretch | Sulfate |
| ~1200-1100 | S=O symmetric stretch | Sulfate |
| ~1000 | C-O stretch | Ester |
The complexity of an IR spectrum can serve as a unique fingerprint for a compound, making it a valuable tool for identification.[6]
Conclusion
The spectroscopic techniques of mass spectrometry, NMR, and IR spectroscopy provide a powerful and complementary suite of tools for the comprehensive characterization of dimethyl sulfate. Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. NMR spectroscopy offers detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure. IR spectroscopy identifies the key functional groups present in the molecule. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the identity, purity, and reactivity of this important chemical reagent.
References
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
Chemsrc. Dimethyl sulfate | CAS#:77-78-1. [Link]
-
MDPI. (2023). Synthesis, Characterization and Performance of Materials for a Sustainable Future. [Link]
-
Mettler Toledo. UV/Vis Spectrophotometry. [Link]
-
Joo, J., Yu, T., Kim, Y. W., Park, H. M., Wu, F., Zhang, J. Z., & Hyeon, T. (2003). Multigram scale synthesis and characterization of monodisperse tetragonal zirconia nanocrystals. Journal of the American Chemical Society, 125(21), 6553–6557. [Link]
-
Mayerhöfer, T. G., Pilo, M., & Popp, J. (2017). UV/VIS absorption spectroscopy: Lambert-Beer reloaded. ChemPhysChem, 18(4), 339-341. [Link]
-
Vizcaíno, J. A., Côté, R. G., Csordas, A., Dianes, J. A., Fabregat, A., Foster, J. M., ... & Hermjakob, H. (2013). The mzQuantML data standard for mass spectrometry-based quantitative studies in proteomics. Molecular & Cellular Proteomics, 12(8), 2373–2382. [Link]
-
Shimadzu. UV-Vis-NIR Spectroscopy. [Link]
-
The Good Scents Company. dimethyl sulfate, 77-78-1. [Link]
-
Agilent Technologies. (2014). The Basics of UV-Vis Spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1254, Menthol. [Link]
-
Hughes, B. C., Lindquist, K. P., & Marco, M. L. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Dalton Transactions, 43(35), 13329–13337. [Link]
-
MDPI. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. [Link]
-
Wikipedia. Ultraviolet–visible spectroscopy. [Link]
-
The, M., & MacCoss, M. J. (2012). Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations. Current protocols in protein science, 69(1), 22-1. [Link]
-
Kokaly, R. F., Clark, R. N., Swayze, G. A., Livo, K. E., Hoefen, T. M., Pearson, N. K., ... & Klein, A. J. (2017). USGS spectral library version 7 (No. 1035). US Geological Survey. [Link]
-
Morris, J. S., & Gutstein, H. B. (2006). An insight into high-resolution mass-spectrometry data. The lancet, 368(9544), 1301-1302. [Link]
-
Kramida, A., Ralchenko, Y., Reader, J., & NIST ASD Team. (2022). NIST Atomic Spectra Database (ver. 5.10), [Online]. Available: [Link] [2024, January 28]. National Institute of Standards and Technology, Gaithersburg, MD.
-
National Institute of Standards and Technology. (2018). NIST Handbook of Basic Atomic Spectroscopic Data. [Link]
- Coon, J. J., Ulintz, P. J., & Syka, J. E. P. (2005). Accurate Mass Measurements in Proteomics. Spectroscopy, 20(4), 22-29.
-
National Institute of Standards and Technology. (2018). NIST Atomic Spectra Database. [Link]
-
Horn, D. M., Zubarev, R. A., & McLafferty, F. W. (2000). Top-down mass spectrometry of a 29-kDa protein for characterization of any posttranslational modification to within one residue. Proceedings of the National Academy of Sciences, 97(19), 10313–10317. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Dimethyl sulfate | CAS#:77-78-1 | Chemsrc [chemsrc.com]
- 4. Dimethyl Sulfate | 77-78-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Dimethyl sulfate(77-78-1) 1H NMR spectrum [chemicalbook.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
